5-Hydroxy-2-methylbenzamide
Description
5-Hydroxy-2-methylbenzamide is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzamide, characterized by the presence of a hydroxyl group at the fifth position and a methyl group at the second position on the benzene ring
Properties
IUPAC Name |
5-hydroxy-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-2-3-6(10)4-7(5)8(9)11/h2-4,10H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJRKCQZWDFHNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxy-2-methylbenzamide can be synthesized through several methods. One common approach involves the direct condensation of 5-hydroxy-2-methylbenzoic acid with ammonia or an amine under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the amide bond.
Another method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This green and efficient pathway allows for the preparation of benzamide derivatives with high yields and short reaction times .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst can be employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Ethers or esters, depending on the reagents used.
Scientific Research Applications
5-Hydroxy-2-methylbenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
2-Hydroxy-5-methylbenzamide: Isomer with the hydroxyl and methyl groups in different positions.
5-Hydroxybenzamide: Lacks the methyl group, affecting its chemical properties and reactivity.
Uniqueness
5-Hydroxy-2-methylbenzamide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields, offering advantages over its analogs in terms of reactivity and specificity .
Biological Activity
5-Hydroxy-2-methylbenzamide, also known as 5-Hydroxy-N-methyl-2-benzamide, is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Cellular Effects
Research indicates that this compound influences various cellular processes:
- Inflammation Modulation : It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to reduced expression of pro-inflammatory cytokines. This effect is crucial in managing inflammatory diseases.
- Gene Expression Regulation : The compound interacts with DNA-binding proteins, affecting transcription factors that regulate gene expression. This interaction can enhance cell survival under stress conditions by modulating cellular metabolism.
- Protease Inhibition : It has been shown to inhibit certain proteases involved in protein degradation, thus maintaining protein homeostasis within cells.
Biological Activities
The biological activities of this compound have been studied across various domains:
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against specific bacterial strains, although further research is required to fully understand its spectrum of activity and mechanisms involved.
Neuroprotective Effects
In vitro studies have indicated potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may help protect neuronal cells from damage induced by oxidative stress and toxic agents, suggesting its utility in treating conditions like Parkinson's disease .
Study 1: Inhibition of NF-κB Pathway
A study demonstrated that this compound significantly inhibited the NF-κB signaling pathway in epithelial cells. This inhibition correlated with decreased levels of inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.
Study 2: Neuroprotective Mechanism
In a model assessing neuroprotective effects, this compound was found to reduce neuronal cell death induced by toxic chemicals. The compound activated key pathways involved in cellular defense mechanisms, including the NRF2 pathway, which is vital for antioxidant responses .
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
